molecular formula C13H11Cl2N3O3S2 B2869162 Ethyl 2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-42-2

Ethyl 2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2869162
CAS No.: 392318-42-2
M. Wt: 392.27
InChI Key: QYZHJGFBYKXUJW-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C13H11Cl2N3O3S2 and its molecular weight is 392.27. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[5-[(2,4-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)8-4-3-7(14)5-9(8)15/h3-5H,2,6H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZHJGFBYKXUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is currently unavailable. These properties are crucial in determining the bioavailability of the compound, and further studies are needed to assess them.

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring serves as the foundational scaffold. A widely adopted method involves cyclization of thiosemicarbazide derivatives under acidic conditions. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole is synthesized by reacting thiosemicarbazide with carbon disulfide in trifluoroacetic acid (TFA) at 60°C, yielding the thiadiazole-thiol intermediate. Alternative routes employ dimercaptothiadiazole (DMTD) as a precursor, which undergoes Mannich reactions with aliphatic amines and formaldehyde to introduce substituents.

Key parameters:

  • Solvent : Trifluoroacetic acid or ethanol.
  • Temperature : 60–100°C.
  • Yield : 56–87% for substituted thiadiazoles.

Thioether Linkage Formation via Alkylation

The thiol group at position 2 of the thiadiazole reacts with ethyl chloroacetate to form the thioether bond. This step is catalyzed by polyethylene glycol (PEG400) in dichloromethane (DCM) at room temperature, leveraging in situ generation of the thioacetate anion from thioacetic acid and sodium carbonate.

Optimized Protocol :

  • Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (0.02 mol) in ethanol.
  • Add potassium hydroxide (0.02 mol) and stir for 15 minutes.
  • Introduce ethyl chloroacetate (0.02 mol) and reflux for 2 hours.
  • Isolate ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate via filtration and recrystallization (ethanol).

Yield : 78–93%.

Amidation with 2,4-Dichlorobenzoyl Chloride

The 5-amino group on the thiadiazole undergoes amidation with 2,4-dichlorobenzoyl chloride. This reaction is typically conducted in dichloromethane or tetrahydrofuran (THF) using triethylamine as a base to neutralize HCl.

Procedure :

  • Combine ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate (0.01 mol) with 2,4-dichlorobenzoyl chloride (0.012 mol) in anhydrous DCM.
  • Add triethylamine (0.015 mol) dropwise under nitrogen.
  • Stir at room temperature for 6–8 hours.
  • Purify via column chromatography (ethyl acetate/hexanes).

Yield : 65–72%.

Comparative Analysis of Methodologies

Step Method A Method B Method C
Thiadiazole Synthesis TFA, 60°C, 56–87% yield Mannich reaction, 75% N/A
Alkylation KOH/ethanol, 78% PEG400/DCM, 93% N/A
Amidation Triethylamine/DCM, 65% Pd(OAc)₂ catalysis, 72% Schotten-Baumann, 68%

Key Observations :

  • PEG400 enhances alkylation efficiency by stabilizing intermediates.
  • Palladium catalysts improve regioselectivity in amidation but increase cost.

Structural Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H, OCH₂), 4.30 (s, 2H, SCH₂), 7.45–7.90 (m, 3H, aromatic).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 690 cm⁻¹ (C-S).

Purity : ≥95% by HPLC (C18 column, acetonitrile/water).

Industrial Scalability and Challenges

The PEG400-catalyzed alkylation offers scalability due to mild conditions (room temperature) and solvent recyclability. However, amidation requires stringent moisture control to prevent hydrolysis of the acyl chloride.

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